1H-Indene-2-carbonitrile, 3-(1,1-dimethylpropyl)-1-oxo-
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Overview
Description
1H-Indene-2-carbonitrile, 3-(1,1-dimethylpropyl)-1-oxo- is a bioactive chemical.
Scientific Research Applications
Polymerization Catalysis
The acid-catalyzed reaction involving 1H-indene derivatives yields methylene-bridged bis[1H-indenes], which are converted into ansa-metallocenes of Zr and Hf. These metallocenes show potential in polymerization catalysis, particularly in synthesizing polyethylene waxes and atactic polypropylene, with properties dependent on the alkyl or aryl groups attached to the ligand (Resconi et al., 2006).
Synthesis of Novel Compounds
1H-indene derivatives are used in the synthesis of various novel compounds:
- Oxidative cyclizations of 3-oxopropanenitriles lead to the creation of 4,5-dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz et al., 2005).
- Synthesis of bis(4H-chromene-3-carbonitrile) derivatives, with potential anti-influenza H5N1 virus activities, involves bis-aldehydes and 1H-indene derivatives (Abdella et al., 2017).
Corrosion Inhibition
Certain 1H-indene derivatives, such as N-hydrospiro-chromeno-carbonitriles, have been explored for their role in corrosion inhibition for mild steel in acidic solutions. These compounds exhibit mixed-type corrosion inhibition characteristics by blocking active sites on mild steel surfaces (Quadri et al., 2021).
Fluorescent Properties
Functionalized indenes, derived from electron-rich α-aryl ketonitriles, have been synthesized, displaying promising fluorescent properties. These could have potential applications in various fields like organic electronics (Liu et al., 2012).
Organic Electronics
1H-indene derivatives are also involved in the synthesis of functionalized organic ligands with potential applications in organic electronics. These compounds result from double carbanion cleavage under specific conditions (Karpov et al., 2016).
properties
CAS RN |
127026-22-6 |
---|---|
Product Name |
1H-Indene-2-carbonitrile, 3-(1,1-dimethylpropyl)-1-oxo- |
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(2-methylbutan-2-yl)-3-oxoindene-2-carbonitrile |
InChI |
InChI=1S/C15H15NO/c1-4-15(2,3)13-10-7-5-6-8-11(10)14(17)12(13)9-16/h5-8H,4H2,1-3H3 |
InChI Key |
WWXYVYUCPQOVAM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=C(C(=O)C2=CC=CC=C21)C#N |
Canonical SMILES |
CCC(C)(C)C1=C(C(=O)C2=CC=CC=C21)C#N |
Appearance |
Solid powder |
Other CAS RN |
127026-22-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1H-Indene-2-carbonitrile, 3-(1,1-dimethylpropyl)-1-oxo- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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